molecular formula C22H28ClNO2 B13954259 Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- CAS No. 59986-55-9

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)-

Cat. No.: B13954259
CAS No.: 59986-55-9
M. Wt: 373.9 g/mol
InChI Key: FGTCYTZEIKWZRE-FLFQWRMESA-N
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Description

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- is a chemical compound with a complex structure that includes a methanone group, a chlorinated hydroxyphenyl group, and a nonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- typically involves the reaction of 3-chloro-2-hydroxy-5-nonylphenylmethanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3-chloro-2-hydroxy-5-nonylphenyl)phenyl-, oxime, (1E)- is unique due to its specific structural features, such as the presence of a chlorinated hydroxyphenyl group and a nonyl chain.

Properties

CAS No.

59986-55-9

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

2-chloro-6-[(Z)-N-hydroxy-C-phenylcarbonimidoyl]-4-nonylphenol

InChI

InChI=1S/C22H28ClNO2/c1-2-3-4-5-6-7-9-12-17-15-19(22(25)20(23)16-17)21(24-26)18-13-10-8-11-14-18/h8,10-11,13-16,25-26H,2-7,9,12H2,1H3/b24-21-

InChI Key

FGTCYTZEIKWZRE-FLFQWRMESA-N

Isomeric SMILES

CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC1=CC(=C(C(=C1)Cl)O)C(=NO)C2=CC=CC=C2

Origin of Product

United States

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